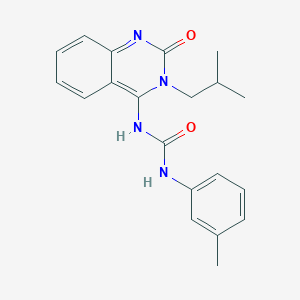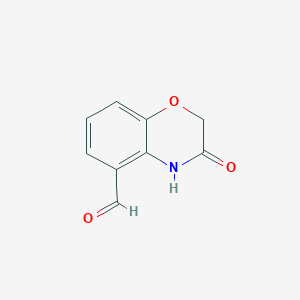
1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to “1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one” are often found in the field of medicinal chemistry . They usually contain a piperidine ring, which is a six-membered ring with one nitrogen atom . This structure is common in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperidine ring attached to a carbonyl group . The exact structure can vary depending on the specific substituents present .
Scientific Research Applications
Synthesis and Derivatives
- Tetrazole-Containing Derivatives : Utilization of amino and carboxy terminal groups in 4-amino-3-phenylbutanoic acid, related to the molecule , for preparing tetrazole-containing derivatives, showcasing the molecule's reactivity and potential for creating novel compounds (Putis, Shuvalova, & Ostrovskii, 2008).
Biological and Pharmacological Studies
- Anesthetic and Analgesic Properties : Research on 4-phenyl-4-anilidopiperidines, closely related to the target compound, demonstrating potential in developing potent opioid analgesic and anesthetic agents with favorable pharmacological profiles (Kudzma et al., 1989).
- ASK1 Inhibitors : Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, structurally similar to the queried molecule, are claimed to be effective ASK1 inhibitors for treating inflammation and pain, indicating potential therapeutic uses (Norman, 2012).
- Anti-Histaminic Properties : Investigation into the anti-histaminic properties of isomeric aminobutenes, including derivatives of the molecule of interest, providing insights into structural influences on biological activity (Casy & Parulkar, 1969).
Chemical Properties and Utilization
- Oligoribonucleotide Synthesis : An example of a compound with a similar structure, used in oligoribonucleotide synthesis, highlights the potential utility of such molecules in biochemistry and molecular biology (Reese, Serafinowska, & Zappia, 1986).
Innovative Applications
- Phosphotyrosyl Binding Peptide Design : Research on 4-aminopiperidine-4-carboxylic acid residues, structurally akin to the target molecule, in designing binding peptides, suggests applications in developing targeted therapeutic agents (Kang et al., 2007).
- Antituberculosis Activity : Development of 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, related to the queried compound, for antituberculosis activity, indicating potential in infectious disease treatment (Omel’kov, Fedorov, & Stepanov, 2019).
Neurotransmitter Modulation
- Dopamine and Norepinephrine Transporters : Study of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (analogues) shows selective inhibition of dopamine and norepinephrine transporters, hinting at the potential for compounds similar to the target molecule in treating neurological disorders (Meltzer, Butler, Deschamps, & Madras, 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including enzymes and receptors .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Piperidine derivatives have been found to influence several signaling pathways, including the stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb pathways . These pathways play crucial roles in cell proliferation, inflammation, and apoptosis .
Pharmacokinetics
The compound is likely metabolized by the liver and excreted through the kidneys .
Result of Action
Similar compounds have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets .
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-10-8-13(16)9-11-17/h3-7,13-14H,2,8-11,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJWTMSEBYWEAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)

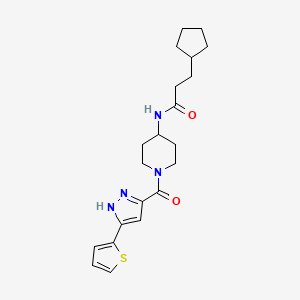
![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)

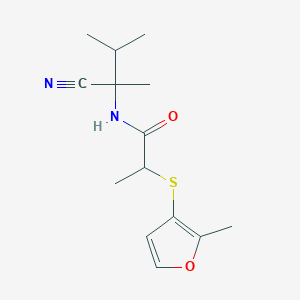
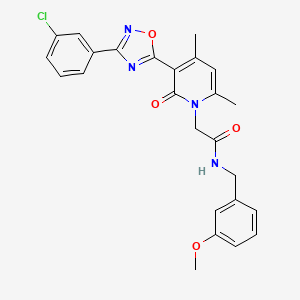

![2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2373744.png)
![5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2373746.png)
![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)
